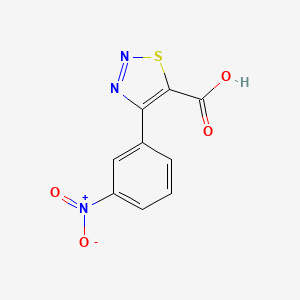
4-(3-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the nitrophenyl group and the carboxylic acid functionality makes it a versatile molecule for further chemical modifications and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid typically involves the reaction of 3-nitrobenzoyl chloride with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
4-(3-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters or amides.
科学的研究の応用
4-(3-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 4-(3-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid largely depends on its application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiadiazole ring can interact with metal ions or other biomolecules, influencing their activity .
類似化合物との比較
Similar Compounds
- 4-(4-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid
- 4-(2-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid
- 4-(3-Aminophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Uniqueness
4-(3-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
生物活性
4-(3-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid is a compound belonging to the thiadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. The presence of both nitrogen and sulfur in its structure contributes to its pharmacological potential. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. A study indicated that compounds similar to this compound exhibited potent activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.91 to 62.5 µg/mL against Gram-positive bacteria .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus ATCC 25923 | 15 |
| Escherichia coli ATCC 25922 | 30 | |
| Pseudomonas aeruginosa ATCC 27853 | 25 |
Anticancer Activity
Research has demonstrated that thiadiazole derivatives can induce apoptosis in cancer cells. The compound has been investigated for its effects on various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). In vitro studies showed that treatment with the compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 20 | Induction of apoptosis |
| MCF-7 (Breast) | 15 | Cell cycle arrest and apoptosis |
Anti-inflammatory Properties
Thiadiazoles have also been noted for their anti-inflammatory effects. Studies indicate that these compounds inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that they may be useful in treating inflammatory diseases .
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving the synthesis of various thiadiazole derivatives demonstrated that those with nitro groups exhibited enhanced antibacterial activity compared to their non-nitro counterparts. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
- Case Study on Cancer Treatment : In a preclinical trial, derivatives similar to this compound were tested against human cancer cell lines. Results showed a dose-dependent decrease in cell proliferation and an increase in apoptotic markers, indicating potential for further development as anticancer agents .
特性
分子式 |
C9H5N3O4S |
|---|---|
分子量 |
251.22 g/mol |
IUPAC名 |
4-(3-nitrophenyl)thiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H5N3O4S/c13-9(14)8-7(10-11-17-8)5-2-1-3-6(4-5)12(15)16/h1-4H,(H,13,14) |
InChIキー |
YHUPMUYCQULLNB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(SN=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















